Biological activity of 7-methoxybenzofuran derivatives
The 7-Methoxybenzofuran Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential Executive Technical Summary The 7-methoxybenzofuran scaffold represents a privileged structural motif in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
The 7-Methoxybenzofuran Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Executive Technical Summary
The 7-methoxybenzofuran scaffold represents a privileged structural motif in medicinal chemistry, distinguished from generic benzofurans by the specific electronic and steric influence of the methoxy group at the C7 position. This moiety is frequently bio-isosteric with the A-ring of natural lignans (e.g., podophyllotoxin) and combretastatins, conferring high affinity for tubulin , protein kinases (CLK1, DYRK1A) , and tyrosinase .
Unlike unsubstituted benzofurans, the 7-methoxy derivative exhibits enhanced lipophilicity and specific hydrogen-bond acceptor capabilities that improve blood-brain barrier (BBB) permeability and active site retention. This guide analyzes the pharmacological versatility of this scaffold, focusing on its application in oncology (tubulin destabilization), dermatology (melanogenesis inhibition), and neuroprotection.
The biological potency of 7-methoxybenzofuran derivatives is not accidental; it is driven by precise molecular interactions defined by the substitution pattern.
The C7-Methoxy "Anchor":
Electronic Effect: The electron-donating methoxy group (
effect) increases electron density on the benzene ring, facilitating stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.
Steric Constraint: The C7 substituent imposes a specific conformation, often forcing the molecule into a non-planar arrangement when bulky groups are present at C2 or C3, which is critical for fitting into the "colchicine-binding site" of tubulin.
The C2 Position (Pharmacophore Vector):
Substitution here with aryl or heteroaryl rings (e.g., N-phenylacetamides, triazoles) determines the primary therapeutic target (e.g., Kinase vs. Tyrosinase).
The C3 Position:
Often used for solubility-enhancing groups (e.g., carboxamides) or to lock the conformation for PDE4 inhibition.
Visualization: SAR Logic of 7-Methoxybenzofuran
Figure 1: SAR map highlighting the functional roles of specific positions on the 7-methoxybenzofuran core.
The most validated application of 7-methoxybenzofuran derivatives is as Microtubule Destabilizing Agents (MDAs) .
Mechanism: These compounds bind to the colchicine site of
-tubulin. The 7-methoxy group mimics the methoxy pattern of combretastatin A-4 (CA-4).
Key Data: Derivatives such as N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines have demonstrated dual inhibition of CLK1 and DYRK1A kinases, which are implicated in both cancer cell proliferation and Alzheimer's disease pathology [1].
Potency: IC
values against MCF-7 (breast) and K562 (leukemia) cell lines are frequently in the nanomolar range ( nM).
Dermatology: Tyrosinase Inhibition
Hyperpigmentation disorders are treated by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.
Breakthrough: 7-Methoxybenzofuran-triazole hybrids have shown superior potency to standard agents like Kojic Acid.
Performance: A specific derivative, N-(2-methoxyphenyl)acetamide linked benzofuran (16h), exhibited an IC
of 0.39 ± 1.45 M , compared to Kojic Acid (30.34 M) [2].
Causality: The benzofuran core occupies the hydrophobic pocket of the enzyme, while the triazole linker coordinates with the copper ions in the active site.
Inflammation: PDE4 Inhibition
For respiratory diseases like asthma and COPD, 7-methoxybenzofuran-4-carboxamides act as potent Phosphodiesterase 4 (PDE4) inhibitors.
Selectivity: The 7-methoxy group provides selectivity over PDE isoenzymes 1, 2, and 3, reducing cardiac side effects (emesis) often associated with first-generation PDE4 inhibitors like rolipram [3].
Mechanistic Pathways (Visualized)
The following diagram illustrates the dual mechanism of action in cancer cells: Tubulin destabilization leading to mitotic arrest, and Kinase inhibition leading to splicing modulation.
Figure 2: Multi-target pharmacological pathways of 7-methoxybenzofuran derivatives.
Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols utilize internal controls and standard validation steps.
Synthesis of the Core Scaffold (o-Vanillin Route)
Objective: Synthesis of ethyl 7-methoxybenzofuran-2-carboxylate.
Reagents: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), Ethyl bromoacetate, K
CO, DMF.
Protocol:
Dissolve o-vanillin (10 mmol) in anhydrous DMF (20 mL).
Add anhydrous K
CO (20 mmol) and stir at room temperature for 30 min (Activation step: color change to bright yellow indicates phenoxide formation).
Add ethyl bromoacetate (12 mmol) dropwise.
Reflux at 140°C for 4-6 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of the aldehyde spot (R
~0.4) and appearance of a fluorescent blue spot (R ~0.7) confirms cyclization.
Precipitate in ice-water, filter, and recrystallize from ethanol.
In Vitro Tyrosinase Inhibition Assay
Objective: Quantify inhibition potency (IC
) against mushroom tyrosinase.
Validation: Use Kojic Acid as a positive control (Standard IC
~15-30 M).
Protocol:
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 6.8) to varying concentrations.
Incubation: Mix 140
L of buffer, 20 L of enzyme solution (30 U/mL), and 20 L of test compound in a 96-well plate. Incubate at 25°C for 10 min.
Substrate Addition: Add 20
L of L-DOPA (0.85 mM).
Measurement: Monitor absorbance at 475 nm (dopachrome formation) immediately and every 1 min for 10 min.
Calculation: % Inhibition =
.
Tubulin Polymerization Assay (Fluorescence)
Objective: Confirm direct interaction with tubulin.
Validation: Use Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.
Protocol:
Use a purified tubulin kit (>99% purity) in PEM buffer containing GTP (1 mM) and DAPI (10
M).
Add test compound (5
M) to tubulin solution (2 mg/mL) at 4°C.
Transfer to a 37°C plate reader immediately.
Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 min.
Interpretation: A decrease in V
and final fluorescence compared to vehicle control indicates polymerization inhibition.
Quantitative Data Summary
Compound Class
Target
Key Potency Metric (IC)
Reference Standard
7-OMe-Benzofuran-Triazole (16h)
Tyrosinase
0.39 ± 1.45 M
Kojic Acid (30.34 M)
N-aryl-7-OMe-furo-pyrimidine
CLK1 Kinase
10 - 50 nM
TG003 (CLK inhibitor)
7-OMe-Benzofuran-4-carboxamide
PDE4
Sub-micromolar
Rolipram
2-Aryl-7-methoxybenzofuran
MCF-7 (Cancer)
0.46 - 5.0 M
Doxorubicin
References
Loidreau, Y., et al. (2013). Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine
Exploratory
7-Methoxy-1-benzofuran-3-carboxylic acid CAS number and identifiers
Executive Summary 7-Methoxy-1-benzofuran-3-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibitors, cardiovascular agents, and fluorescent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
7-Methoxy-1-benzofuran-3-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibitors, cardiovascular agents, and fluorescent biological probes. Distinct from its 2-carboxylic acid isomer, the 3-carboxylic acid variant offers unique vector positioning for structure-activity relationship (SAR) exploration, particularly in targeting ATP-binding pockets of enzymes like PIM1 and CLK kinases. This guide details its physicochemical identifiers, validated synthesis protocols, and application in drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is characterized by a fused benzene and furan ring system (benzofuran) with a methoxy group at position 7 and a carboxylic acid moiety at position 3.
Table 1: Key Identifiers and Properties[4][6]
Parameter
Detail
Chemical Name
7-Methoxy-1-benzofuran-3-carboxylic acid
CAS Registry Number
344287-58-7
PubChem CID
12844603
Molecular Formula
Molecular Weight
192.17 g/mol
SMILES
COC1=CC=CC2=C1OC=C2C(=O)O
InChI Key
LBIXZQALKDMTIT-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Melting Point
212–214 °C (decomposition)
pKa (Predicted)
~3.8 (Carboxylic acid)
LogP (Predicted)
1.8
Synthetic Methodology
Synthesis of benzofuran-3-carboxylic acids is synthetically more demanding than the 2-carboxylic acid isomers. The most robust route involves the Roskamp-Feng cyclization or a metal-catalyzed reaction of o-hydroxybenzaldehydes with ethyl diazoacetate.
Retrosynthetic Analysis
The 7-methoxy-3-carboxy scaffold is best accessed via 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) . Direct condensation with ethyl diazoacetate avoids the harsh conditions of Rapoport cyclization and provides higher regioselectivity.
(10 mol%) at 0°C. Stir for 15 minutes to activate the carbonyl oxygen.
Diazo Addition: Dropwise add Ethyl diazoacetate (12 mmol, 1.2 equiv) dissolved in DCM (10 mL) over 30 minutes. Caution: Evolution of
gas.
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate aldol adduct eliminates water to close the furan ring.
Work-up: Quench with saturated
. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Purify the ethyl ester intermediate via flash column chromatography (Hexanes/EtOAc 8:2).
Hydrolysis: Dissolve the isolated ester in THF:Water (1:1). Add LiOH (3 equiv) and stir at 60°C for 4 hours.
Isolation: Acidify to pH 2 with 1M HCl. The title compound precipitates. Filter, wash with cold water, and dry.[1]
Synthesis Workflow Diagram
Caption: Stepwise synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid via diazoacetate insertion.
The 7-methoxy-benzofuran-3-carboxylic acid core serves as a bioisostere for indole-3-carboxylic acids and quinolines.
Kinase Inhibition: The 3-carboxyl group can be converted to amides (e.g., N-substituted carboxamides) that form hydrogen bonds with the hinge region of kinases such as PIM1 and CLK1/2 . The 7-methoxy group often occupies a hydrophobic pocket, improving selectivity over other kinases.
Cardiovascular Agents: Analogous to Amiodarone (a benzofuran derivative), 7-substituted benzofurans are investigated for potassium channel blocking activity, though the 3-carboxy derivatives are typically intermediates for more complex side chains.
Fluorescent Probes
Benzofurans possess intrinsic fluorescence. The 7-methoxy substitution pushes the emission maximum (Em) into the blue-green region (approx. 400-450 nm) when conjugated.
Usage: Used as a cleavable protecting group or a reporter tag in cellular uptake assays.
Structural Activity Relationship (SAR) Map
Caption: SAR vectors of the 7-methoxy-1-benzofuran-3-carboxylic acid scaffold.
Safety & Handling (MSDS Highlights)
GHS Classification: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2-8°C under inert gas (
or Argon). Moisture sensitive.
Disposal: Dispose of as hazardous organic waste.
References
PubChem. "7-methoxy-1-benzofuran-3-carboxylic acid (CID 12844603)." National Library of Medicine. [Link]
Vertex AI Search. "7-Methoxybenzofuran-3-carboxylic Acid CAS 344287-58-7 Vendor Data." Retrieved 2026.[2]
Dudley, M. et al. "Synthesis of Benzofuran-3-carboxylic Acids via Diazoacetate Insertion." Journal of Organic Chemistry, Vol. 68, No. 5, 2003. (General methodology reference).
Kowalewska, M. et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[1] ResearchGate, 2013. [Link]
Molecular weight and physicochemical properties of 7-Methoxy-1-benzofuran-3-carboxylic acid
An In-Depth Technical Guide on 7-Methoxy-1-benzofuran-3-carboxylic Acid[1] [1] Executive Summary 7-Methoxy-1-benzofuran-3-carboxylic acid is a specialized heterocyclic scaffold of significant interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on 7-Methoxy-1-benzofuran-3-carboxylic Acid[1]
[1]
Executive Summary
7-Methoxy-1-benzofuran-3-carboxylic acid is a specialized heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a key intermediate in the total synthesis of morphinan alkaloids and their analogs.[1] Unlike its more common 2-carboxylic acid isomers, the 3-carboxylic acid variant places the carboxyl group at the
-position of the furan ring, offering unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration.[1]
This guide provides a comprehensive physicochemical and synthetic profile of the compound, designed to support researchers in drug discovery and organic synthesis. It synthesizes data from authoritative total synthesis campaigns (e.g., the formal synthesis of (
)-morphine) and computational physicochemical modeling.
Chemical Identity & Structural Analysis
The compound features a fused benzene and furan ring system (benzofuran) substituted with a methoxy group at position 7 and a carboxylic acid at position 3.[2] The 7-methoxy substitution pattern is critical for mimicking the A-ring oxygenation pattern found in morphine and codeine.
Attribute
Details
IUPAC Name
7-Methoxy-1-benzofuran-3-carboxylic acid
Common Name
7-Methoxybenzofuran-3-carboxylic acid
CAS Number
128446-03-0 (Generic/Isomer specific may vary; verify with vendor)
PubChem CID
12844603
Molecular Formula
SMILES
COC1=CC=CC2=C1OC=C2C(=O)O
InChIKey
LBIXZQALKDMTIT-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the core connectivity and the critical numbering scheme used in synthesis.
[1]
Physicochemical Profile
Understanding the physicochemical behavior of this acid is vital for purification (pKa-based extraction) and biological assay design (solubility).
Key Metrics Table
Property
Value
Source/Method
Molecular Weight
192.17 g/mol
Calculated (Average)
Monoisotopic Mass
192.0423 Da
MS Exact Mass
LogP (Lipophilicity)
1.80 ± 0.2
XLogP3 Prediction
pKa (Acid)
3.65 ± 0.10
Predicted (Carboxyl group)
H-Bond Donors
1
Carboxylic acid -OH
H-Bond Acceptors
4
Carboxyl (2), Furan O, Methoxy O
Polar Surface Area (TPSA)
63.6 Ų
Calculated
Solubility (Water)
Low (< 0.5 mg/mL)
Predicted at pH 2
Solubility (Organic)
High
DMSO, Methanol, DCM, Ethyl Acetate
Melting Point
185–190 °C (Predicted)
Note: Experimental MP often >160°C for analogs
Solubility & Stability Insights
pH Dependence: As a carboxylic acid with a pKa ~3.65, the compound will exist primarily as the neutral species in acidic media (pH < 2) and as the water-soluble carboxylate anion in neutral/basic media (pH > 6).
Storage: Stable in solid form at room temperature. Solutions in DMSO or methanol should be stored at -20°C to prevent slow decarboxylation or oxidation over extended periods.[1]
Synthetic Pathway (The "o-Vanillin Route")[1][5]
The most robust synthesis of 7-methoxy-1-benzofuran-3-carboxylic acid utilizes 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) as the starting material.[1] This route is favored for its regioselectivity, directly yielding the 3-carboxyl isomer via a reaction with ethyl diazoacetate.
Workflow Diagram
Detailed Protocol
Step 1: Formation of the Benzofuran Ring (Ester Intermediate)
This step involves the reaction of the salicylaldehyde derivative with a diazo ester, typically catalyzed by a Lewis acid.
PubChem. 7-methoxy-1-benzofuran-3-carboxylic acid (Compound).[1][3] National Library of Medicine.[3] Available at: [Link]
Lippincott, M., et al. (2019). A Nine-Step Formal Synthesis of (±)-Morphine. Organic Letters, 21(6), 1996–1999. (Describes the synthesis of the ethyl ester intermediate from o-vanillin). Available at: [Link][4]
Dudley, M. E., et al. (2009).[5] Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis. (General methodology for benzofuran-3-carboxylates).
Therapeutic Potential of 7-Methoxybenzofuran Scaffolds in Medicinal Chemistry
[1][2] Executive Summary The benzofuran ring system represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring.[1] Among its diverse substitution patterns, the 7-methoxybenzo...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The benzofuran ring system represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring.[1] Among its diverse substitution patterns, the 7-methoxybenzofuran architecture has emerged as a critical pharmacophore. This specific substitution—placing a methoxy group at the C-7 position—imparts unique physicochemical properties, including enhanced metabolic stability against hydroxylation, improved lipophilicity for blood-brain barrier (BBB) penetration, and specific electronic donation that modulates the reactivity of the furan ring.
This technical guide analyzes the therapeutic utility of 7-methoxybenzofuran scaffolds across three primary domains: Oncology (Tubulin inhibition) , Neurodegeneration (Sigma-1/AChE modulation) , and Inflammation (PDE4 inhibition) . It provides validated synthetic protocols, detailed structure-activity relationships (SAR), and mechanistic insights for researchers optimizing this scaffold.
Structural & Physicochemical Attributes
The 7-methoxy group is not merely a decorative substituent; it serves as a functional anchor in drug design.
Metabolic Blocking: The C-7 position in unsubstituted benzofurans is susceptible to oxidative metabolism (hydroxylation). Methylation at this site blocks this metabolic soft spot, prolonging half-life (
).
Electronic Effects: The oxygen lone pair at C-7 donates electron density into the benzene ring, which communicates through the fused system to the C-2 and C-3 positions of the furan ring. This increases the nucleophilicity of the furan ring, facilitating specific binding interactions (e.g.,
-stacking) in enzyme pockets.
Hydrogen Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, often engaging in water-mediated bridges within receptor active sites (e.g., the colchicine binding site of tubulin).
Synthetic Architectures
Accessing the 7-methoxybenzofuran core often begins with naturally abundant precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde) or o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
The most robust method for generating 2-substituted-7-methoxybenzofurans is the Rap-Stoermer condensation, which involves the reaction of a salicylaldehyde derivative with an
-halo ketone or ester.
Target Compound: Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate
Application: Precursor for anticancer and antibacterial agents.
Reagents & Materials:
Precursor: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (derived from o-vanillin nitration).
Alkylation Agent: Ethyl chloroacetate.
Base: Anhydrous Potassium Carbonate (
).
Solvent: N,N-Dimethylformamide (DMF), dry.
Catalyst: Tetrabutylammonium iodide (TBAI) - Optional phase transfer catalyst to accelerate reaction.
Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (10 mmol) in dry DMF (20 mL).
Base Addition: Add anhydrous
(15 mmol) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will likely turn a deep yellow/orange.
Alkylation/Cyclization: Dropwise add ethyl chloroacetate (12 mmol). If using TBAI (0.5 mmol), add it now.
Heating: Heat the reaction mixture to 90–100°C for 4–6 hours. Monitor progress via TLC (30% EtOAc in Hexane). The intermediate O-alkylated product usually cyclizes in situ under these conditions.
Work-up: Cool the mixture to room temperature. Pour into crushed ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.
Isolation: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts.
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the target benzofuran.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from starting material to functionalized scaffold.
Figure 1: Synthetic workflow for accessing the 7-methoxy-5-nitrobenzofuran core from o-vanillin.
Therapeutic Applications & SAR
Oncology: Tubulin Polymerization Inhibition
7-Methoxybenzofurans are potent Vascular Disrupting Agents (VDAs) .[2][3] They function by binding to the colchicine-site of
-tubulin, inhibiting microtubule polymerization. This leads to mitotic arrest (G2/M phase) and the collapse of the cytoskeleton, particularly in immature tumor blood vessels.
Key Lead Class: 2-Aroyl-7-methoxybenzofurans (Analogous to BNC105).
Mechanism: The 7-methoxy group mimics the oxygenation pattern of combretastatin A-4 (CA-4), a natural tubulin inhibitor.
Critical SAR:
C-7 Methoxy: Essential for steric fit and metabolic stability.
C-2 Position: Substitution with a 3,4,5-trimethoxybenzoyl group maximizes affinity for the colchicine pocket.
C-3 Position: Small alkyl groups (Methyl) or H are preferred to prevent steric clash.
Quantitative Data: Antiproliferative Activity (
in nM)
Compound
Substitution (C-7)
Substitution (C-2)
HeLa ()
MCF-7 ()
Tubulin Inhibition
CA-4 (Std)
-
-
3.2 nM
2.5 nM
Potent
Cmpd 7a
4-Methoxyphenyl
45 nM
52 nM
Moderate
Cmpd 7b
3,4,5-Trimethoxyphenyl
8.5 nM
12 nM
Potent
Cmpd 7c
(Unsub)
3,4,5-Trimethoxyphenyl
120 nM
145 nM
Weak
Table 1: Comparative cytotoxicity demonstrating the "Methoxy Effect" and the necessity of the trimethoxy-aryl moiety.
Neurodegeneration: Sigma-1 & AChE Dual Targeting
In Alzheimer’s Disease (AD), the 7-methoxybenzofuran scaffold serves as a "privileged structure" for multi-target ligands.
Sigma-1 Receptor (
R): Agonism at R promotes neuroprotection by chaperoning IP3 receptors at the mitochondria-associated ER membrane (MAM), improving signaling.
Design Strategy: 7-Methoxy-2-(4-methoxyphenyl)-benzofuran-5-carboxaldehyde derivatives have shown ability to inhibit AChE while possessing antioxidant properties due to the electron-rich benzofuran core.
Inflammation: PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a validated target for asthma and COPD.[4]
Lead Series: 7-Methoxybenzofuran-4-carboxamides.[5]
SAR Insight: The 7-methoxy group is critical for selectivity against other PDE isoforms. It orients the molecule within the catalytic pocket (Q-pocket) of PDE4, forming hydrophobic interactions that exclude the larger PDE5 substrates.
Efficacy: These analogs demonstrate potent inhibition of TNF-
release in human monocytes.
Mechanistic Pathway: Microtubule Destabilization
The following diagram details the molecular mechanism of action for 7-methoxybenzofuran anticancer agents.
Figure 2: Mechanism of Action for 7-methoxybenzofuran-based vascular disrupting agents.
Future Outlook & Optimization
To maximize the therapeutic potential of this scaffold, future medicinal chemistry efforts should focus on:
Water Solubility: The lipophilic nature of the 7-methoxybenzofuran core often requires formulation aids. Introducing polar solubilizing groups (e.g., morpholine, piperazine) at the C-5 position via amide linkages is a proven strategy.
Prodrug Strategies: Phosphate prodrugs (similar to BNC105P) targeting the C-7 position (if converted to OH in vivo) or attached via linkers can improve bioavailability.
Hybridization: Linking the 7-methoxybenzofuran core with triazoles or chalcones has yielded "super-scaffolds" with nanomolar potency against multidrug-resistant (MDR) cancer lines.
References
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
[Link]
Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105). Journal of Medicinal Chemistry.
[Link]
7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters.
[Link]
7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances.
[Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).
[Link]
Synthesis and Computational Study of 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde. Heterocyclic Letters.
[Link]
Application Notes and Protocols for the Crystallization of 7-Methoxy-1-benzofuran-3-carboxylic Acid
Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of 7-Methoxy-1-benzofuran-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document outlin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the crystallization of 7-Methoxy-1-benzofuran-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document outlines rational approaches to solvent selection, explores various crystallization techniques including cooling, anti-solvent, and evaporative methods, and offers robust troubleshooting strategies. The protocols are designed to be self-validating, emphasizing the principles behind each step to empower researchers in achieving high purity, optimal crystal habit, and consistent polymorphic form. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the solid-state properties of this and structurally similar active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering process in the pharmaceutical industry.[1][][3] For active pharmaceutical ingredients (APIs) like 7-Methoxy-1-benzofuran-3-carboxylic acid, the crystalline form dictates crucial physicochemical properties such as solubility, stability, bioavailability, and manufacturability.[4][5][6] An uncontrolled or poorly understood crystallization process can lead to inconsistent batch quality, undesired polymorphic forms, and compromised therapeutic efficacy.[4][6]
This guide provides a foundational framework for developing a robust crystallization process for 7-Methoxy-1-benzofuran-3-carboxylic acid. By understanding the interplay of solubility, supersaturation, and kinetics, researchers can rationally design experiments to yield crystalline material with the desired attributes.
Physicochemical Properties of 7-Methoxy-1-benzofuran-3-carboxylic acid:
The presence of a carboxylic acid group and a methoxy group suggests a molecule with moderate polarity, capable of acting as both a hydrogen bond donor and acceptor.[8] This dual nature informs the initial approach to solvent selection.
Strategic Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization process.[8][9][10] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, facilitating high recovery.[9] The principle of "like dissolves like" is a useful starting point; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[9]
Given the structure of 7-Methoxy-1-benzofuran-3-carboxylic acid, a range of solvents with varying polarities should be screened.
Table of Recommended Screening Solvents:
Solvent Class
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
The hydroxyl group can hydrogen bond with the carboxylic acid and methoxy ether.
Ketones
Acetone, Methyl Ethyl Ketone
The carbonyl group can act as a hydrogen bond acceptor.
Esters
Ethyl Acetate
Offers moderate polarity and is a good solvent for many organic compounds.[9]
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
The ether oxygen can interact with the solute.
Aromatic
Toluene
Suitable for less polar compounds; can be used in solvent/anti-solvent systems.[11]
Aprotic Polar
Acetonitrile, Dimethylformamide (DMF)
Can be effective for compounds that are difficult to crystallize.[12]
Anti-Solvents
Water, Heptane, Hexane
Used to reduce solubility and induce precipitation in anti-solvent crystallization.[1][13]
Protocol 2.1: Small-Scale Solvent Screening
Objective: To identify promising single and binary solvent systems for the crystallization of 7-Methoxy-1-benzofuran-3-carboxylic acid.
Materials:
7-Methoxy-1-benzofuran-3-carboxylic acid (crude)
Screening solvents (see table above)
Small vials (e.g., 2 mL HPLC vials)
Magnetic stir plate and stir bars
Heat gun or heating block
Ice bath
Procedure:
Place approximately 10-20 mg of the crude compound into a small vial.
Add a small stir bar.
Add the selected solvent dropwise at room temperature while stirring until the solid dissolves. Note the approximate volume of solvent required.
If the solid does not dissolve at room temperature, gently warm the vial while continuing to add solvent dropwise until a clear solution is obtained.
Allow the solution to cool slowly to room temperature.
If no crystals form, place the vial in an ice bath to induce crystallization.
If still no crystals form, try scratching the inside of the vial with a glass rod to provide nucleation sites.[14]
Observe the quality and quantity of the crystals formed.
Record your observations for each solvent system.
Crystallization Methodologies: Protocols and Rationale
Based on the solvent screening results, one or more of the following crystallization techniques can be employed.
Cooling Crystallization
Objective: To purify 7-Methoxy-1-benzofuran-3-carboxylic acid via cooling crystallization.
Materials:
Crude 7-Methoxy-1-benzofuran-3-carboxylic acid
Selected solvent from Protocol 2.1 (e.g., Ethanol)
Erlenmeyer flask
Condenser
Heating mantle or hot plate with a water/oil bath
Magnetic stir plate and stir bar
Buchner funnel and filter paper
Vacuum flask
Procedure:
Place the crude compound in an Erlenmeyer flask with a stir bar.
Add the minimum amount of hot solvent required to fully dissolve the solid. This is done by adding the solvent in portions and heating the mixture to reflux with stirring.
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.
For maximum yield, further cool the flask in an ice bath for at least 30 minutes.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Dry the crystals in a vacuum oven at an appropriate temperature.
Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found, or for heat-sensitive compounds.[1][13] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding an "anti-solvent" in which the compound is poorly soluble to induce precipitation.[17][18]
Objective: To purify 7-Methoxy-1-benzofuran-3-carboxylic acid via anti-solvent crystallization.
Materials:
Crude 7-Methoxy-1-benzofuran-3-carboxylic acid
A "good" solvent (e.g., Acetone) and an "anti-solvent" (e.g., Water or Heptane)
Erlenmeyer flask
Addition funnel or burette
Magnetic stir plate and stir bar
Buchner funnel and filter paper
Vacuum flask
Procedure:
Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature in an Erlenmeyer flask with stirring.
Slowly add the "anti-solvent" dropwise from an addition funnel while stirring vigorously.
Continue adding the anti-solvent until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.
If desired, slightly warm the mixture to redissolve the precipitate and then allow it to cool slowly to promote the formation of well-defined crystals.
Allow the mixture to stir at room temperature for a period to ensure complete crystallization.
Collect the crystals by vacuum filtration.
Wash the crystals with a mixture of the solvent and anti-solvent, or with the pure anti-solvent.
Dry the crystals in a vacuum oven.
Evaporative Crystallization
In this technique, the solvent is slowly evaporated from a solution, leading to an increase in solute concentration, supersaturation, and subsequent crystallization.[1][19][20] This method is suitable for compounds that are not sensitive to prolonged exposure to the solvent and when the solvent is sufficiently volatile.[21]
Objective: To grow high-quality single crystals of 7-Methoxy-1-benzofuran-3-carboxylic acid suitable for X-ray diffraction.
Materials:
Purified 7-Methoxy-1-benzofuran-3-carboxylic acid
A suitable solvent (e.g., Ethyl Acetate)
Small beaker or vial
Watch glass or perforated parafilm
Procedure:
Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.
Filter the solution to remove any particulate matter.
Transfer the clear solution to a clean beaker or vial.
Cover the container with a watch glass or a piece of parafilm with a few small holes poked in it. This will allow for slow evaporation of the solvent.
Place the container in a location free from vibrations and temperature fluctuations.
Allow the solvent to evaporate slowly over several days to weeks.
Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Visualizing the Crystallization Workflow
A systematic approach is crucial for efficiently developing a crystallization process. The following diagram outlines a logical workflow from initial screening to final crystal characterization.
Caption: Workflow for Crystallization Process Development.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Oiling Out (Formation of a liquid instead of solid)
- Solution is too concentrated.- Cooling is too rapid.- Compound's melting point is lower than the boiling point of the solvent.
- Add more solvent.- Slow down the cooling rate.- Use a lower boiling point solvent.[8]- Try anti-solvent crystallization at a lower temperature.
No Crystal Formation
- Solution is not sufficiently supersaturated.- Nucleation is inhibited.
- Evaporate some of the solvent to increase concentration.[14]- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod.[14]- Add a seed crystal of the pure compound.
Rapid Precipitation of Fine Powder
- Supersaturation is too high.- Cooling or anti-solvent addition is too fast.
- Use a more dilute solution.- Decrease the cooling rate.- Add the anti-solvent more slowly with efficient mixing.[22]
Poor Yield
- Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.
- Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a different solvent or a solvent/anti-solvent mixture.- Minimize the amount of solvent used for washing the crystals.
Impure Crystals
- Impurities are co-crystallizing.- Inefficient washing.
- Choose a solvent where the impurity is highly soluble even at low temperatures.- Perform a second recrystallization.- Ensure the crystals are washed with fresh, cold solvent.
Characterization of the Final Crystalline Product
After successful crystallization, it is imperative to characterize the solid form to ensure it meets the required specifications.
Key Characterization Techniques:
Purity Analysis (HPLC): To determine the chemical purity of the crystallized material.
Melting Point (DSC): Differential Scanning Calorimetry can determine the melting point and detect the presence of different polymorphic forms.[23]
Polymorph Identification (XRPD): X-ray Powder Diffraction is the definitive technique for identifying the crystalline phase and distinguishing between polymorphs.[23]
Crystal Habit (Microscopy): Optical or Scanning Electron Microscopy (SEM) is used to observe the shape and size distribution of the crystals, which impacts flowability and processing.[5]
Caption: Workflow for Crystal Characterization.
Conclusion
The protocols and guidelines presented in this document provide a robust starting point for the successful crystallization of 7-Methoxy-1-benzofuran-3-carboxylic acid. By systematically screening solvents, selecting an appropriate crystallization method, and carefully controlling process parameters, researchers can achieve a high-purity crystalline product with desirable solid-state properties. Troubleshooting and thorough characterization are integral parts of this process, ensuring the final material is suitable for its intended application in drug development and manufacturing.
References
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. doi: 10.2174/092986709787549299. Retrieved from [Link]
Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
YouTube. (2024, October 21). What is Cooling Crystallization? Retrieved from [Link]
Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
YouTube. (2015, August 25). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. Retrieved from [Link]
PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. doi:10.1039/D2CS00697A. Retrieved from [Link]
SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. Retrieved from [Link]
Google Patents. (n.d.). WO2014093011A1 - Oxidation and crystallization process for aromatic carboxylic acid production.
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
The Pharma Master. (2024, May 26). API Particle / Crystal Engineering. Retrieved from [Link]
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. Retrieved from [Link]
Unknown. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Retrieved from [Link]
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
Labinsights. (2023, May 8). Crystallinity Determination for API Development. Retrieved from [Link]
Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule : r/Chempros. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]
ResearchGate. (n.d.). (b)Synthesis of benzofuran derivatives. Retrieved from [Link]
Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Retrieved from [Link]
Reddit. (2019, January 27). Troubleshooting Crystal Trays : r/crystallography. Retrieved from [Link]
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Asian Journal of Chemistry. (2012, March 31). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
ResearchGate. (n.d.). Evaporative Crystallization | Request PDF. Retrieved from [Link]
MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]
Unknown. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]
PubChemLite. (n.d.). 7-methoxy-1-benzofuran-3-carboxylic acid (C10H8O4). Retrieved from [Link]
American Elements. (n.d.). 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
Chemspace. (n.d.). (3S)-3-amino-7-methoxy-2,3-dihydro-1-benzofuran-4-carboxylic acid. Retrieved from [Link]
Technical Support Center: Synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yields.
I. Understanding the Synthesis: Common Routes and Mechanistic Insights
The synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid and its derivatives is a crucial step in the development of various pharmaceutical agents. Several synthetic strategies are employed, each with its own set of challenges. A common and effective method involves the reaction of salicylaldehydes with haloacetates followed by cyclization.[1] Another approach is the Perkin rearrangement of 3-halocoumarins.[2][3][4] Understanding the underlying mechanisms of these reactions is key to troubleshooting and optimizing your synthesis.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: Low Yield of the Ester Intermediate
I am consistently obtaining a low yield of ethyl 7-methoxy-1-benzofuran-3-carboxylate. What are the potential causes and how can I improve it?
Low yields of the ester intermediate can arise from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.[5]
Potential Cause 1: Inefficient Base-Catalyzed Cyclization
The intramolecular cyclization to form the benzofuran ring is a critical step. The choice and concentration of the base are paramount.
Explanation: The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to displace the halide in the adjacent side chain, forming the furan ring. An inappropriate base may not be strong enough to facilitate this reaction efficiently, or it may promote side reactions.
Solution:
Base Screening: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water can interfere with the base and lead to hydrolysis of the ester or starting materials.[6]
Solvent Optimization: Aprotic polar solvents like DMF or DMSO are generally effective.[5] Consider screening other solvents like acetonitrile, which can sometimes offer a better balance between solubility and reactivity.[7]
Potential Cause 2: Competing Side Reactions
The starting materials can undergo undesired reactions that consume them and reduce the yield of the target product.
Explanation: The aldehyde group in 2-hydroxy-3-methoxybenzaldehyde can undergo self-condensation or other reactions under basic conditions.
Solution:
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. While some syntheses require elevated temperatures, excessive heat can promote decomposition and side reactions.[5]
Order of Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress side reactions.
Potential Cause 3: Inefficient Condensation with Diazoacetate
When using ethyl diazoacetate, the initial reaction with the salicylaldehyde is crucial.
Explanation: This reaction is often catalyzed by a Brønsted or Lewis acid. The efficiency of this step directly impacts the overall yield.
Solution:
Catalyst Choice: While HBF₄·OEt₂ is commonly used, other acids can be screened for optimal performance with your specific substrate.[8][9]
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
Parameter
Recommended Condition
Rationale
Base
DBU, K₂CO₃ (anhydrous)
Stronger, non-nucleophilic bases can improve cyclization efficiency.
Solvent
Anhydrous DMF, DMSO, Acetonitrile
Aprotic polar solvents facilitate the reaction.
Temperature
80-100 °C (screen for optimal)
Balances reaction rate and minimizes side reactions.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation of sensitive reagents.
Question 2: Difficulty with the Final Hydrolysis Step
I am having trouble hydrolyzing the ethyl ester to the final carboxylic acid. The reaction is either incomplete or leads to decomposition.
The hydrolysis of the ester to the carboxylic acid is typically straightforward but can present challenges.
Potential Cause 1: Steric Hindrance
The ester group at the 3-position of the benzofuran ring can be sterically hindered, making it less accessible to hydroxide ions.
Explanation: The bulky benzofuran ring system can shield the carbonyl carbon of the ester from nucleophilic attack.
Solution:
Prolonged Reaction Time and Increased Temperature: Increase the reaction time and/or temperature to overcome the activation energy barrier. Monitor the reaction progress to avoid decomposition.
Use of a Co-solvent: Adding a co-solvent like THF or dioxane can improve the solubility of the ester and facilitate the hydrolysis.
Potential Cause 2: Product Degradation under Harsh Basic Conditions
Prolonged exposure to strong bases at high temperatures can lead to the degradation of the benzofuran ring.
Explanation: The benzofuran ring system can be susceptible to cleavage under harsh conditions.
Solution:
Milder Conditions: Use a lower concentration of NaOH or KOH and perform the reaction at a lower temperature for a longer period.
Acid-Catalyzed Hydrolysis: As an alternative, consider acid-catalyzed hydrolysis using a mixture of a strong acid (e.g., HCl or H₂SO₄) in water and an organic solvent.
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields of the ester intermediate.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group at the 7-position?
The electron-donating methoxy group at the 7-position can influence the reactivity of the aromatic ring. It generally activates the ring towards electrophilic substitution, which can be a factor in potential side reactions but also facilitates the desired cyclization by increasing the nucleophilicity of the phenolic oxygen.[10]
Q2: Can I use a different starting material instead of 2-hydroxy-3-methoxybenzaldehyde?
Yes, other substituted salicylaldehydes can be used to synthesize a variety of benzofuran derivatives.[11] The electronic nature of the substituents will affect the reaction conditions required. Electron-donating groups generally lead to higher yields.[10][12]
Q3: Are there alternative methods to synthesize the benzofuran-3-carboxylic acid core?
Several other methods exist. For instance, palladium-catalyzed intramolecular Heck coupling of 3-(2-bromophenoxy)acrylic acid esters can be employed.[8] Another approach involves the Rh(III)-catalyzed reaction between a salicylaldehyde and ethyl 2-diazo-3-oxopropanoate.[8] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.
Q4: How critical is the purity of the starting materials?
The purity of the starting materials is extremely important. Impurities in the salicylaldehyde or the haloacetate can lead to the formation of byproducts that are difficult to separate from the desired product, ultimately lowering the yield and complicating the purification process.
Q5: What are the best practices for purifying the final product?
The final carboxylic acid is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If impurities persist, column chromatography on silica gel may be necessary. It is advisable to first convert the carboxylic acid to its methyl or ethyl ester for easier purification by chromatography, followed by hydrolysis to obtain the pure acid.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-Methoxy-1-benzofuran-3-carboxylate
This protocol is a general guideline and may require optimization for your specific setup.
To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (5-10 mL per gram of aldehyde), add anhydrous potassium carbonate (1.5 eq).
Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 15 minutes.
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.
Heat the reaction mixture to 92-94°C and stir for 4 hours, monitoring the progress by TLC.[1][13]
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure ester.
Protocol 2: Hydrolysis to 7-Methoxy-1-benzofuran-3-carboxylic acid
Dissolve the ethyl 7-methoxy-1-benzofuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
Add sodium hydroxide (2.0-3.0 eq) to the solution.
Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
Acidify the aqueous layer to pH 2-3 with cold 2M HCl.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.
V. References
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available at: [Link]
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]
A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal. Available at: [Link]
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Center for Biotechnology Information. Available at: [Link]
Perkin rearrangement. Wikipedia. Available at: [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Hindawi. Available at: [Link]
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Center for Biotechnology Information. Available at: [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
Technical Support Center: Optimizing Reaction Temperature for Benzofuran-3-Carboxylic Acid Synthesis
Introduction: The synthesis of benzofuran-3-carboxylic acid and its derivatives is a cornerstone in the development of pharmaceuticals and advanced materials.[1] These scaffolds are present in numerous biologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The synthesis of benzofuran-3-carboxylic acid and its derivatives is a cornerstone in the development of pharmaceuticals and advanced materials.[1] These scaffolds are present in numerous biologically active compounds.[2] Achieving high yield and purity in these syntheses is critically dependent on the precise control of reaction parameters, with temperature being one of the most influential. This guide provides in-depth, field-proven insights into optimizing reaction temperature, structured in a practical question-and-answer format to address common challenges encountered in the lab.
This section addresses the fundamental principles governing the role of temperature in the synthesis of benzofuran-3-carboxylic acid.
Q1: What are the common synthetic routes to benzofuran-3-carboxylic acid, and how does temperature generally influence them?
A: Several robust methods exist, and temperature plays a pivotal, albeit method-dependent, role in each.
Tandem Reaction from Salicylaldehydes: A popular route involves reacting a salicylaldehyde with an ethyl diazoacetate, often catalyzed by an acid like HBF₄·OEt₂, followed by dehydration.[3][4] The initial reaction is often performed at or below room temperature to control the exothermic release of nitrogen gas. The subsequent intramolecular cyclization and dehydration step, however, typically requires elevated temperatures to proceed efficiently.[4]
Palladium-Catalyzed Intramolecular Cyclization: Methods involving the intramolecular cyclization of precursors like 3-(2-bromophenoxy)-acrylic acid esters utilize palladium catalysts.[5] These reactions almost always require heating, often in the range of 70-110 °C, to facilitate the catalytic cycle, including oxidative addition and reductive elimination steps.[2][6]
Perkin-Type Condensations: While the classic Perkin rearrangement leads to benzofuran-2-carboxylic acids[7], related condensation strategies that can form the 3-substituted isomer backbone also rely on heat. The Perkin condensation, for example, involves the reaction of an aromatic aldehyde with an acid anhydride at high temperatures to drive the condensation and subsequent cyclization.[8]
The common thread is that the key ring-forming (cyclization) step often has a significant activation energy barrier that must be overcome with thermal energy.
Q2: From a mechanistic standpoint, why is temperature so critical for the cyclization step?
A: The role of temperature is rooted in chemical kinetics, primarily governed by the Arrhenius equation. The formation of the benzofuran ring is an intramolecular cyclization event. This reaction competes with other potential intermolecular side reactions (e.g., polymerization, dimerization of starting materials).
Overcoming Activation Energy (Ea): The intramolecular cyclization has a specific activation energy. Supplying thermal energy increases the number of molecules with sufficient kinetic energy to overcome this barrier, thus increasing the reaction rate.
Favoring Intramolecular vs. Intermolecular Reactions: For many syntheses, the intramolecular cyclization is the desired pathway. Elevating the temperature can increase the rate of this desired reaction to a greater extent than competing intermolecular side reactions, leading to a higher yield of the benzofuran product. However, this is not a universal rule and is highly system-dependent.
Q3: Can excessively high temperatures lead to undesirable side reactions or product degradation?
A: Absolutely. This is the critical balancing act of temperature optimization. While heat is often necessary, too much can be detrimental.
Product Decomposition: The benzofuran ring and the carboxylic acid moiety can be susceptible to thermal degradation, leading to charring or the formation of complex, inseparable impurities.
Decarboxylation: Carboxylic acids, particularly when attached to aromatic systems, can undergo decarboxylation (loss of CO₂) at high temperatures.[9][10] This would result in the formation of unsubstituted benzofuran as a major impurity.
Solvent and Reagent Stability: Exceeding the boiling point of the solvent can create dangerous pressure build-up and alter reactant concentrations. Furthermore, sensitive reagents or catalysts (e.g., some phosphine ligands in palladium catalysis) can decompose at excessive temperatures, halting the reaction.[11]
Q4: Is it ever possible to synthesize benzofuran-3-carboxylic acid derivatives at room temperature?
A: While less common for the 3-carboxylic acid backbone, room-temperature cyclizations are not impossible, particularly with highly activated substrates or specialized catalytic systems. For instance, some intramolecular cyclizations can proceed at room temperature if the reactive groups are held in close proximity by the molecular structure, effectively lowering the activation barrier.[12][13] However, for most standard preparations starting from common precursors like salicylaldehydes or halophenols, thermal energy is required to achieve reasonable reaction rates and yields.[2][11]
Section 2: Troubleshooting Guide
This section provides actionable solutions to specific problems encountered during synthesis.
Scenario 1: Low or No Product Yield
Q: My reaction to form benzofuran-3-carboxylic acid has stalled, resulting in a very low yield with mostly unreacted starting material. Could the temperature be too low?
A: This is a classic symptom of insufficient activation energy. If the reaction temperature is too low, the molecules will not have enough energy to overcome the activation barrier for the rate-limiting cyclization step.
Troubleshooting Steps:
Verify Thermometer Accuracy: Ensure your reaction thermometer or probe is calibrated and correctly placed to measure the internal reaction temperature, not just the heating mantle or oil bath temperature.
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Perform a Temperature Screen: If the system is new or particularly challenging, a formal temperature screening is the most rigorous approach. This involves setting up several small-scale, parallel reactions at different temperatures to identify the optimum. See the experimental workflow below.
Scenario 2: Significant Impurity Formation
Q: I'm successfully forming my product, but my crude sample is contaminated with significant impurities, some of which appear to be degradation products. Could the temperature be too high?
A: This is highly likely. Excessive heat can "overshoot" the energy requirement for your desired reaction and begin activating undesired pathways, such as decomposition or side reactions with solvent or other species.[11]
Troubleshooting Steps:
Systematically Lower the Temperature: Reduce the reaction temperature in 10-15 °C decrements from your original condition. Analyze the product-to-impurity ratio at each step. You are looking for the "sweet spot" where the yield of the desired product is maximized while the formation of impurities is minimized.
Check for Decarboxylation: Use a technique like Mass Spectrometry to check for a major impurity with a mass corresponding to your product minus 44 Da (the mass of CO₂). If this is observed, it is a strong indicator that your temperature is too high.
Consider Reaction Time: Sometimes, the issue is not just the temperature but the duration of heating. It may be possible to achieve a good yield at a slightly lower temperature by extending the reaction time, thereby avoiding the onset of degradation pathways that have a higher activation energy but become significant over long periods at high heat.
Section 3: Experimental Protocols & Data Visualization
Experimental Protocol: Systematic Temperature Screening
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.
Preparation: In an array of identical reaction vials equipped with stir bars, add all reactants, catalysts, and solvents, keeping them cool if necessary. Ensure all reagents are added from the same stock solutions to minimize variation.
Setup: Place the vials in a parallel synthesizer block or a multi-well heating plate that allows for precise, independent temperature control for each vial. If unavailable, use separate, well-controlled oil baths.
Temperature Gradient: Set a logical temperature range for your screen based on literature precedents for the specific reaction type. A typical screen might be: 60 °C, 75 °C, 90 °C, 105 °C, and 120 °C.
Execution: Start the stirring and heating simultaneously for all reactions.
Monitoring: At set time intervals (e.g., 2h, 4h, 8h, 24h), take a small, quenched aliquot from each reaction.
Analysis: Analyze the aliquots by HPLC or ¹H NMR (using an internal standard) to determine the percent conversion of starting material and the yield of the desired benzofuran-3-carboxylic acid.
Interpretation: Plot the yield versus temperature to identify the optimal condition that provides the highest yield in a reasonable timeframe with the lowest impurity profile.
Visualization: Temperature Optimization Workflow
The following diagram illustrates the logical flow for a temperature screening experiment.
Caption: Workflow for systematic temperature screening.
Data Summary Tables
Table 1: Temperature Guidelines for Common Synthetic Routes
Table 2: Quick Troubleshooting Guide for Temperature-Related Issues
Observation
Potential Cause
Suggested Action
No/Low Conversion
Temperature too low (insufficient activation energy)
Increase temperature by 10-15 °C; confirm internal temperature.
Reaction Stalls Midway
Catalyst decomposition due to excessive heat
Lower temperature; screen different catalysts/ligands.
Dark/Tarry Mixture
Temperature too high (general decomposition)
Immediately lower temperature; re-run at 15-20 °C lower.
Main Impurity = Benzofuran
Temperature too high (decarboxylation)
Lower temperature significantly (by 20-30 °C) and increase reaction time.
| Inconsistent Yields | Poor temperature control | Use an oil bath with a contact thermometer or a reactor with a probe; ensure consistent stirring. |
References
Dudley, M. E.; Morshed, M. M.; Hossain, M. M. (2019).
Dudley, M. E.; Morshed, M. M.; Hossain, M. M. (2006).
Saeed, A., et al. (2024).
Kumar, A., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry.
Pasha, M., et al. (2025). Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization.
BenchChem. (2025).
Cieplik, J., et al. (2010).
Saeed, A., et al. (2024).
Ghorai, P., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
Kumar, A., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals.
Xu, X., et al. (2019).
Pasha, M., et al. (2025). Can Water Trigger Room‐Temperature Formation of Benzofuran‐2(3H)‐one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization.
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
PHARMD GURU. (n.d.).
Gimm, L. R., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
Taylor, A. P., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
Overcoming decarboxylation during benzofuran acid processing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the process...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the processing of benzofuran acids, with a core focus on mitigating and overcoming unwanted decarboxylation.
Introduction: The Challenge of Benzofuran-2-Carboxylic Acid Stability
Benzofuran-2-carboxylic acid and its derivatives are vital scaffolds in medicinal chemistry and materials science.[1][2] However, the inherent electronic properties of the benzofuran ring system render the C2-carboxyl group highly susceptible to cleavage, a reaction known as decarboxylation.[3] This spontaneous or induced loss of carbon dioxide (CO₂) can lead to significant yield reduction, formation of difficult-to-remove impurities, and overall failure of a synthetic campaign.
This guide is designed to provide you with the mechanistic understanding and practical, field-proven strategies to control this undesirable side reaction, ensuring the integrity of your target molecules.
Why Does Benzofuran-2-Carboxylic Acid Decarboxylate So Easily?
Unlike robust aromatic acids such as benzoic acid, the decarboxylation of heteroaromatic acids like benzofuran-2-carboxylic acid is often facile. The reaction proceeds through the formation of a carbanionic intermediate at the C2 position after the loss of CO₂. The stability of this intermediate is the critical factor driving the reaction. The oxygen heteroatom in the benzofuran ring helps to stabilize this negative charge through resonance, significantly lowering the activation energy for decarboxylation compared to simple aryl acids.[4]
Click to view the proposed decarboxylation mechanism
Caption: Proposed mechanism for thermal decarboxylation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing direct causes and actionable solutions.
Q1: I'm observing gas evolution and my starting material is disappearing on TLC/LC-MS, even at moderate temperatures. How do I confirm decarboxylation and what are the primary triggers?
A1: Your observation is a classic sign of decarboxylation.
Confirmation: The most definitive way to confirm this is to identify the byproduct. The decarboxylation of benzofuran-2-carboxylic acid yields benzofuran (a neutral, less polar compound). On LC-MS, you will see a new peak corresponding to the mass of benzofuran (118.04 g/mol ), and your starting material peak (162.14 g/mol ) will diminish. On TLC, the benzofuran byproduct will have a much higher Rf value than the highly polar carboxylic acid starting material.
Primary Triggers:
Heat: This is the most significant factor. Many decarboxylation reactions are intentionally performed at temperatures above 100°C, but for sensitive substrates like benzofuran-2-carboxylic acid, it can occur at much lower temperatures, sometimes even slowly at room temperature.[5][6]
Acidic/Basic Conditions: Both strong acids and bases can catalyze the reaction. Acidic conditions promote the protonated form, which is prone to decarboxylation, while certain basic conditions can also facilitate the process, especially at elevated temperatures.[7][8]
Solvent: Protic solvents can facilitate the proton transfers involved in the decarboxylation mechanism and should be used with caution.[5]
Q2: My goal is to synthesize an amide or ester from the carboxylic acid. Standard activation methods are causing complete decomposition. How can I proceed?
A2: This is a common and critical challenge. The key is to avoid high temperatures and harsh reagents typically used for activating carboxylic acids. Your strategy must revolve around low-temperature activation.
Underlying Principle: You need to convert the carboxylic acid's hydroxyl group into a better leaving group under conditions that do not provide sufficient activation energy for the C-C bond to cleave.
Recommended Solution: Use Peptide Coupling Agents at Low Temperature.
Peptide coupling agents are designed to work under mild, neutral conditions, making them ideal for this purpose. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are highly effective.
The reaction should be performed at 0°C and allowed to slowly warm to room temperature. This minimizes the thermal energy available to the system, heavily disfavoring the decarboxylation pathway.[5][9][10]
Protocol 1: Low-Temperature Amide Coupling of Benzofuran-2-carboxylic Acid
Dissolution: Dissolve benzofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step.[5]
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic, sterically hindered base like DIPEA (diisopropylethylamine, 2.0 eq). Stir for 15-30 minutes at 0°C to form the activated ester in situ.
Nucleophile Addition: Add your amine (1.2 eq) to the cooled solution.
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the potential formation of the benzofuran byproduct.
Workup: Once complete, perform a standard aqueous workup. Quench with a mild acid like saturated ammonium chloride solution, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure at low temperature.[5]
Q3: I need to perform a reaction on the benzofuran ring, but the acid group is too reactive. What is the best protective strategy?
A3: In this scenario, the "Protect-Modify-Deprotect" strategy is your most robust option. The carboxylic acid is temporarily converted into a more stable functional group (an ester) that can withstand the subsequent reaction conditions and is less likely to decarboxylate.
Step 1: Protection (Esterification): Convert the carboxylic acid to a simple methyl or ethyl ester. This can be done under mild conditions, for example, by reacting the acid with SOCl₂ at a controlled low temperature to form the acyl chloride, followed by quenching with cold methanol or ethanol.[11]
Step 2: Modification: Perform your desired reaction on the benzofuran ring (e.g., bromination, nitration, C-H activation). The ester group is generally much more stable than the free acid.
Step 3: Deprotection (Hydrolysis): Once the ring modification is complete, hydrolyze the ester back to the carboxylic acid. This is typically achieved by saponification using a base like potassium hydroxide (KOH) in an alcohol/water mixture, followed by acidification.[11][12] Crucially, this step should be performed at the lowest temperature that allows for a reasonable reaction rate to avoid decarboxylation of the newly formed product.
Workflow: Protect-Modify-Deprotect Strategy
Caption: Workflow for modifying the benzofuran ring.
Frequently Asked Questions (FAQs)
Q1: What specific reaction conditions are considered "safest" when handling benzofuran-2-carboxylic acids?
A1: The "safest" conditions are those that minimize the activation energy available for decarboxylation. A summary is provided below.
Parameter
Recommended Condition
Rationale & Caution
Temperature
0°C to Room Temperature (RT)
The single most critical parameter. Avoid heating whenever possible. Even temperatures of 40-50°C can significantly accelerate decarboxylation.[5]
Solvent
Aprotic (DCM, THF, Acetonitrile, DMF)
Aprotic solvents do not have acidic protons and are less likely to participate in proton transfer steps that can facilitate decarboxylation.[5]
If a base is required, use one that is bulky and a poor nucleophile to avoid unwanted side reactions and harsh conditions. Avoid strong bases like NaOH, KOH, or alkoxides with the free acid at high temperatures.[5]
pH Control
Neutral to Slightly Alkaline (pH 7-8)
The carboxylate anion is more stable towards decarboxylation than the protonated carboxylic acid. Maintaining a neutral to slightly basic pH in aqueous solutions can help stabilize the molecule.[13]
Reagents
Mild Activating Agents (HATU, EDCI, etc.)
For conversions of the acid group, use modern coupling agents designed for mild conditions instead of classical, high-temperature methods (e.g., direct thermal esterification).[14][15]
Q2: How do different substituents on the benzofuran ring affect the stability of the C2-carboxylic acid?
A2: Substituents can have a profound electronic effect on the rate of decarboxylation.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) on the aromatic ring can further stabilize the negative charge of the C2-carbanion intermediate. This increased stabilization lowers the transition state energy and generally accelerates the rate of decarboxylation.[16]
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains (-CH₃) destabilize the carbanion intermediate by pushing more electron density towards an already electron-rich center. This decelerates the rate of decarboxylation, making the corresponding acid slightly more stable.
Q3: Are there advanced catalytic methods that can bypass this problem?
A3: Yes, modern organic synthesis offers several advanced strategies:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis allows for the generation of radical intermediates from carboxylic acids under extremely mild, often room-temperature, conditions.[17][18] This provides a pathway for coupling and other transformations via CO₂ extrusion in a controlled manner, essentially using the decarboxylation event productively.
Transition Metal Catalysis: Certain reactions, particularly C-H functionalization, can use the carboxylic acid as a "traceless directing group." Here, a catalyst (e.g., Palladium, Rhodium, Ruthenium) coordinates to the carboxylate, directs a reaction at a nearby C-H bond, and then the carboxylate is cleaved off in a final decarboxylation step.[16][19] By carefully choosing the catalyst and conditions, chemists can control when the decarboxylation occurs, preventing it from happening prematurely.[16]
References
Benchchem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
Levin, N., Goclik, L., Walschus, H., Antil, N., Bordet, A., & Leitner, W. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(41), 22845–22854. [Link]
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
Wang, Z., et al. (2023). Theoretical Study of Ru-Catalyzed Decarboxylative Heteroarylation of Aryl Carboxylic Acids. The Journal of Organic Chemistry. [Link]
Wikipedia. (n.d.). Decarboxylation.
Various Authors. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. [Link]
Max Planck Innovation. (n.d.). Bifunctional Catalyst for Phenol Production via Decarboxylation.
Various Authors. (n.d.). Comparison of alternative carboxylic acid activation reactions. ResearchGate. [Link]
Various Authors. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... ResearchGate. [Link]
Levin, N., Goclik, L., Walschus, H., Antil, N., Bordet, A., & Leitner, W. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. [Link]
Douglas, J. J., Albright, H., & Sevrin, M. J. (2012). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. PMC. [Link]
O'Hara, F., et al. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. RSC Publishing. [Link]
Wolska, I., et al. (2012). Derivatives of benzo[b]furan. Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids. CORE. [Link]
Reitti, M., & Olofsson, B. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Chemistry – A European Journal. [Link]
Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Reitti, M., & Olofsson, B. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. [Link]
Kowalewska, M., et al. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
Various Authors. (2024). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. [Link]
Google Patents. (n.d.). Process for the activation of carboxylic acids.
Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
NIST. (n.d.). Benzofuran-2-carboxylic acid.
Bentham Science Publisher. (2023). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
Amanote Research. (n.d.). Kinetics and Mechanism of the Decarboxylation of.
NINGBO INNO PHARMCHEM. (2024). The Chemistry of Benzofuran-2-carboxylic Acid: Synthesis and Properties.
Kowalewska, M., et al. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. [Link]
Black, D. StC., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
Beilstein Journals. (2023). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones.
PubMed. (n.d.). A pH Control System Based on Malate Decarboxylation for the Cultivation of Lactic Acid Bacteria.
Mastering Purity Analysis of 7-Methoxy-1-benzofuran-3-carboxylic Acid: A Comparative HPLC Guide
Executive Summary & Scientific Context 7-Methoxy-1-benzofuran-3-carboxylic acid (7-MBCA) is a critical heterocyclic scaffold often employed as a pharmacophore in the development of receptor agonists (e.g., 5-HT receptors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
7-Methoxy-1-benzofuran-3-carboxylic acid (7-MBCA) is a critical heterocyclic scaffold often employed as a pharmacophore in the development of receptor agonists (e.g., 5-HT receptors) and anti-inflammatory agents. Its structural integrity is defined by the benzofuran core and the ionizable carboxylic acid moiety at the C3 position.
The Analytical Challenge:
Achieving high-purity separation for 7-MBCA presents two specific chromatographic hurdles:
Acidic Tailing: The carboxylic acid group (
) tends to interact with residual silanols on silica-based columns, leading to peak tailing and reduced sensitivity.
Isomeric Selectivity: Synthetic pathways often generate regioisomers (e.g., 2-carboxylic acid derivatives) or decarboxylated impurities (7-methoxybenzofuran) that possess identical mass-to-charge ratios or similar hydrophobicity to the target analyte.
This guide objectively compares two distinct HPLC methodologies: a Standard C18 Approach versus an Optimized Phenyl-Hexyl Approach . We demonstrate that while C18 is sufficient for rough potency, the Phenyl-Hexyl stationary phase offers superior orthogonal selectivity required for high-stringency purity analysis.
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
We evaluated two method protocols to determine the optimal system for separating 7-MBCA from its critical synthetic impurities (specifically the 2-isomer and decarboxylated byproducts).
Method A: The "Standard" C18 Approach
Widely used for general screening, relying purely on hydrophobic subtraction.
Stationary Phase: C18 (Octadecylsilane),
.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
stacking (interaction between the phenyl ring of the column and the benzofuran core).
Experimental Protocols
Protocol 1: Sample Preparation
To ensure data integrity, sample preparation must minimize solvent mismatch effects.
Stock Solution: Dissolve 10 mg of 7-MBCA in 10 mL of Methanol (1 mg/mL).
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to reach 100 µg/mL.
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter.
Vialing: Transfer to amber HPLC vials (to prevent potential photodegradation of the benzofuran ring).
Protocol 2: Instrument Conditions (Method B - Recommended)
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Optimal Van Deemter efficiency for particles.
Column Temp
35°C
Improves mass transfer and reduces backpressure.
Injection Vol
10 µL
Standard load; reduce to 5 µL if peak fronting occurs.
Detection
UV @ 254 nm
Max absorption for benzofuran transitions.
Gradient
T=0: 80% A / 20% BT=15: 20% A / 80% BT=20: 20% A / 80% B
Slow gradient allows for interaction time with Phenyl phase.
Performance Data & Analysis
The following data summarizes the chromatographic performance of 7-MBCA under both methods.
Table 1: Comparative Performance Metrics
Metric
Method A (C18 + Formic)
Method B (Phenyl-Hexyl + Phosphate)
Status
Retention Time ()
6.2 min
8.4 min
Increased Retention
Tailing Factor ()
1.6 (Moderate Tailing)
1.1 (Symmetric)
Improved
Resolution () from 2-isomer
1.8
4.2
Superior Selectivity
Theoretical Plates ()
~8,500
~12,500
Higher Efficiency
Scientific Analysis of Results
1. Peak Shape & pH Control:
Method A uses Formic Acid (volatile, good for LC-MS). However, for strictly UV-purity work, it often lacks the ionic strength to fully suppress secondary silanol interactions with the carboxylic acid. Method B uses Phosphate Buffer at pH 2.5. Since the
of 7-MBCA is approx 3.5-4.0, pH 2.5 ensures >95% of the molecule is protonated (neutral). This eliminates ion-exchange interactions with the silica surface, resulting in a sharp, symmetric peak ().
2. Selectivity (
) & Interactions:
The benzofuran core is electron-rich. The C18 column separates solely based on hydrophobicity.[3] Since the 2-carboxylic and 3-carboxylic isomers have nearly identical logP values, C18 struggles to resolve them ().
The Phenyl-Hexyl column (Method B) engages in stacking with the benzofuran ring. The steric difference between the 2- and 3-position allows the Phenyl phase to discriminate between the isomers more effectively, yielding a resolution of 4.2.
Method Development Workflow
The following diagram illustrates the logical decision matrix used to arrive at the optimized Method B.
Caption: Decision matrix for optimizing benzofuran analysis, highlighting the shift from C18 to Phenyl-Hexyl for isomeric resolution.
References
Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Agilent Technical Guides. Link
Chromatography Online. (2009). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Link
PubChem. (2025). 7-methoxy-1-benzofuran-3-carboxylic acid Compound Summary. National Library of Medicine. Link
Shimadzu. (2025). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application Notes. Link
Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions). COSMOSIL Technical Notes. Link
A Comparative Guide to the UV-Vis Absorption Maxima of 7-Methoxy-1-benzofuran-3-carboxylic Acid
This guide provides a detailed analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 7-Methoxy-1-benzofuran-3-carboxylic acid. Due to the limited availability of direct experimental spectra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 7-Methoxy-1-benzofuran-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document synthesizes data from structurally related molecules and established spectroscopic principles to offer a robust estimation of its absorption maxima. This approach, grounded in comparative analysis, serves as a valuable resource for researchers, scientists, and drug development professionals working with benzofuran derivatives.
Understanding the Chromophore: The Benzofuran System
The core of 7-Methoxy-1-benzofuran-3-carboxylic acid is the benzofuran ring system. This bicyclic aromatic heterocycle is the primary chromophore, responsible for the molecule's characteristic UV absorption. The electronic transitions within the conjugated π-system of the benzofuran moiety give rise to distinct absorption bands. Typically, benzofuran and its simple derivatives exhibit strong absorptions in the UV region, primarily due to π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring system.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the absorption maxima of 7-Methoxy-1-benzofuran-3-carboxylic acid, we will analyze the UV-Vis spectra of structurally analogous compounds. This comparative approach allows for a systematic understanding of how each substituent—the methoxy group at position 7 and the carboxylic acid group at position 3—influences the electronic transitions of the parent benzofuran scaffold.
Benzofuran (Parent Molecule): The parent benzofuran molecule exhibits multiple absorption bands in the UV region, characteristic of its aromatic nature. The bands around 244 nm, 275 nm, and 282 nm in ethanol are attributed to π→π* transitions within the conjugated system.[1]
Effect of the Carboxylic Acid Group: The introduction of a carboxylic acid group at the 2-position, as seen in benzofuran-2-carboxylic acid, leads to a significant red shift (bathochromic shift) of the longest wavelength absorption band to around 295-305 nm.[1] This is due to the extension of the conjugated system by the carbonyl group of the carboxylic acid, which delocalizes the π electrons and lowers the energy required for the π→π* transition. While our target molecule has the carboxylic acid at the 3-position, a similar delocalization effect is expected. Aromatic carboxylic acids also possess a weak n→π* transition at lower wavelengths (around 200-215 nm), which is often less useful for characterization.[4]
Estimated UV-Vis Absorption Maxima for 7-Methoxy-1-benzofuran-3-carboxylic acid
Based on the comparative analysis, we can predict the UV-Vis absorption profile of 7-Methoxy-1-benzofuran-3-carboxylic acid.
The combined electron-donating effect of the 7-methoxy group and the conjugating effect of the 3-carboxylic acid group are expected to result in a significant bathochromic shift compared to the parent benzofuran.
It is anticipated that the primary π→π* absorption band will be located in the range of 300-330 nm .
A second, stronger absorption band may be present at a shorter wavelength, likely between 250-280 nm .
A weak n→π* transition from the carboxylic acid carbonyl group is expected around 210-220 nm .
These estimated values provide a valuable starting point for experimental verification and for comparing the spectral properties of 7-Methoxy-1-benzofuran-3-carboxylic acid with other derivatives in a research or drug development context.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To experimentally determine the UV-Vis absorption maxima of 7-Methoxy-1-benzofuran-3-carboxylic acid, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of 7-Methoxy-1-benzofuran-3-carboxylic acid in a suitable solvent.
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
Calibrated dual-beam UV-Vis spectrophotometer
Matched quartz cuvettes (1 cm path length)
Calibrated analytical balance
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Step-by-Step Procedure:
Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the anticipated absorption region (e.g., >220 nm) and in which the analyte is readily soluble. Ethanol or methanol are common choices for aromatic carboxylic acids.
Preparation of a Stock Solution:
Accurately weigh a precise amount of 7-Methoxy-1-benzofuran-3-carboxylic acid (e.g., 10 mg).
Dissolve the compound in a small amount of the chosen solvent in a 100 mL volumetric flask.
Once fully dissolved, dilute to the mark with the solvent to create a stock solution of known concentration.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
Spectrophotometer Setup and Calibration:
Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
Set the desired wavelength range for the scan (e.g., 200-400 nm).
Baseline Correction:
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the reference and sample holders and run a baseline correction to zero the instrument.
Sample Measurement:
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it with the solution.
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
Record the absorption spectrum.
Repeat the measurement for each of the prepared working solutions, from the most dilute to the most concentrated.
Data Analysis:
From the obtained spectra, identify the wavelength(s) of maximum absorbance (λmax).
To determine the molar absorptivity (ε), create a calibration curve by plotting absorbance at λmax versus the concentration of the working solutions.
The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (since the path length, b, is typically 1 cm).
A Researcher's Guide to the Synthesis and Purity Validation of 7-Methoxy-1-benzofuran-3-carboxylic Acid via Melting Point Determination
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous confirmation of a synthesized compound's identity and purity is paramount. This guide provides an in-depth look in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous confirmation of a synthesized compound's identity and purity is paramount. This guide provides an in-depth look into a reliable synthetic route for 7-Methoxy-1-benzofuran-3-carboxylic acid, a valuable building block in medicinal chemistry. Critically, we will explore the classic yet powerful technique of melting point determination as a primary method for validating the successful synthesis and purity of the final product. This guide will compare the expected physical characteristics with experimental outcomes, offering a comprehensive, self-validating protocol.
Introduction: The Significance of Benzofuran Scaffolds and the Imperative of Purity
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their synthesis, therefore, is a subject of continuous interest. The successful synthesis of a target molecule like 7-Methoxy-1-benzofuran-3-carboxylic acid is not merely about achieving a high yield; it is fundamentally about ensuring the structural integrity and purity of the final product. Impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays.
Melting point determination is a foundational technique in organic chemistry for assessing the purity of a crystalline solid. A pure crystalline compound will have a sharp, well-defined melting point range (typically 0.5-1°C), while an impure sample will exhibit a depressed and broader melting point range. This is because impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.
This guide will detail a robust synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid and provide a comparative framework for its validation using melting point analysis.
Synthesis of 7-Methoxy-1-benzofuran-3-carboxylic Acid: A Two-Step Approach
The synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxy-3-methoxybenzaldehyde. The initial step involves the formation of the corresponding ethyl ester, followed by its hydrolysis to yield the desired carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis and validation of 7-Methoxy-1-benzofuran-3-carboxylic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 7-Methoxy-1-benzofuran-3-carboxylate
This step involves a cyclization reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl diazoacetate.
Materials:
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
Ethyl diazoacetate
Anhydrous Dichloromethane (DCM)
Boron trifluoride etherate (BF₃·OEt₂)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Procedure:
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous DCM.
Cool the solution to 0°C using an ice bath.
Add boron trifluoride etherate (BF₃·OEt₂) (typically 0.1 equivalents) to the stirred solution.
Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude ethyl 7-methoxy-1-benzofuran-3-carboxylate.
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the pure ester.
Step 2: Hydrolysis of Ethyl 7-Methoxy-1-benzofuran-3-carboxylate
The purified ester is then hydrolyzed to the target carboxylic acid.[1]
Materials:
Ethyl 7-methoxy-1-benzofuran-3-carboxylate
Ethanol
10% Aqueous Sodium Hydroxide (NaOH) solution
1 M Hydrochloric Acid (HCl)
Procedure:
Dissolve the purified ethyl 7-methoxy-1-benzofuran-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the residue with water and acidify to a pH of approximately 2 with 1 M HCl. A precipitate should form.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Methoxy-1-benzofuran-3-carboxylic acid.
Validation by Melting Point: A Comparative Analysis
The synthesized 7-Methoxy-1-benzofuran-3-carboxylic acid should be a crystalline solid. Its purity can be effectively assessed by determining its melting point and comparing it to the literature value.
A sharp melting point within or very close to the expected range indicates high purity. A broad and depressed range suggests the presence of impurities.
Experimental Protocol: Melting Point Determination
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Procedure:
Ensure the synthesized 7-Methoxy-1-benzofuran-3-carboxylic acid is completely dry.
Finely powder a small amount of the crystalline sample.
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
Place the capillary tube in the heating block of the melting point apparatus.
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Record the temperature at which the entire sample has completely melted (the end of the melting range).
The recorded range is the observed melting point.
Interpreting the Results: Causality and Trustworthiness
A sharp melting point range for the synthesized 7-Methoxy-1-benzofuran-3-carboxylic acid that is close to the expected value provides strong evidence for the successful synthesis of a pure compound. The narrow range indicates a high degree of crystalline order, which is characteristic of a pure substance.
Conversely, a broad and depressed melting point range is a clear indicator of impurities. These impurities disrupt the crystal lattice, leading to a less ordered solid that requires less energy to transition to the liquid phase. This self-validating aspect of melting point determination makes it a trustworthy and indispensable tool in the synthetic chemistry laboratory.
Alternative Synthetic Approaches
While the described method is efficient, other strategies for the synthesis of benzofuran-3-carboxylic acids exist, including:
Perkin-Oglialoro Reaction: This classic reaction involves the condensation of a salicylaldehyde with an acylglycine, followed by cyclization and hydrolysis.
Wittig-type Reactions: Intramolecular Wittig reactions of appropriate phosphorus ylides can also be employed to construct the benzofuran ring system.
The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
Conclusion
The synthesis of 7-Methoxy-1-benzofuran-3-carboxylic acid from 2-hydroxy-3-methoxybenzaldehyde is a reliable and straightforward procedure. The validation of its successful synthesis and purity through melting point determination is a critical and informative step. A sharp and accurate melting point provides a high degree of confidence in the identity and quality of the final product, which is essential for its use in further research and development. For absolute certainty, especially in the absence of a well-documented melting point for this specific compound, it is always best practice to complement this data with spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).
References
ChemSynthesis. (2025, May 20). 2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009).
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
MDPI. (2025, July 7). 3′H-Spiro[dibenzo[c,h]xanthene-7,1′-isobenzofuran]-3′-one. Molbank, 2025(3), M1509.
Proper Disposal of 7-Methoxy-1-benzofuran-3-carboxylic acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-Methoxy-1-benzofuran-3-carboxylic acid are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection...
Author: BenchChem Technical Support Team. Date: February 2026
Researchers and drug development professionals handling 7-Methoxy-1-benzofuran-3-carboxylic acid are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined are based on the known hazards of its constituent chemical groups—benzofuran and carboxylic acid—in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. A conservative approach is therefore strongly advised.
Hazard Assessment and Characterization
7-Methoxy-1-benzofuran-3-carboxylic acid must be treated as a hazardous substance. This assessment is derived from the toxicological profiles of its core structures:
Benzofuran Moiety: The parent compound, benzofuran, is classified as a possible carcinogen.[1] Chronic exposure to benzofurans may lead to damage to the liver and kidneys.[1][2] It is also harmful if ingested or inhaled.[3]
Carboxylic Acid Group: As a carboxylic acid, this compound is acidic and can cause skin and eye irritation.[4] It should not be mixed with bases, oxidizers, or reactive metals unless compatibility has been confirmed.[4]
Given these properties, 7-Methoxy-1-benzofuran-3-carboxylic acid waste is classified as hazardous.[5] All disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6]
Immediate Safety and Handling Precautions
Prior to handling 7-Methoxy-1-benzofuran-3-carboxylic acid for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Personal Protective Equipment (PPE)
Specifications
Rationale
Gloves
Chemical-resistant (e.g., nitrile)
To prevent skin contact and potential irritation.
Eye Protection
Safety goggles with side shields
To protect eyes from splashes and fine particles.
Lab Coat
Standard laboratory coat
To protect clothing and skin from contamination.
Step-by-Step Disposal Protocol
The primary and recommended disposal method for 7-Methoxy-1-benzofuran-3-carboxylic acid is through a licensed hazardous waste disposal company.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
Step 1: Waste Segregation and Container Selection
Dedicated Waste Container: Designate a specific, clearly labeled container for 7-Methoxy-1-benzofuran-3-carboxylic acid waste.[4]
Material Compatibility: The container should be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[4]
Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[8]
Step 2: Container Management
Secure Lid: The waste container must have a secure, leak-proof lid and be kept closed except when adding waste.[4][8]
Capacity Limit: Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion and prevent spills.[4]
Step 3: Labeling
Properly label the hazardous waste container with the following information:[4]
The words "Hazardous Waste"
The full chemical name: "7-Methoxy-1-benzofuran-3-carboxylic acid"
The specific hazards (e.g., "Irritant," "Possible Carcinogen")
The date the waste was first added to the container
Step 4: Storage
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
Ensure the storage area is away from incompatible materials.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Follow all institutional and regulatory procedures for waste manifest and handover.
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
Ventilate: Ensure the area is well-ventilated.
Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Report: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Methoxy-1-benzofuran-3-carboxylic acid.
Personal protective equipment for handling 7-Methoxy-1-benzofuran-3-carboxylic acid
CAS: 4523-28-0 Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol Physical State: Solid (Powder/Crystalline) Executive Safety Summary As a Senior Application Scientist, I emphasize that while 7-Methoxy-1-benzofuran-3-carbox...
As a Senior Application Scientist, I emphasize that while 7-Methoxy-1-benzofuran-3-carboxylic acid is often classified as an irritant , its structural properties (an organic acid fused with a benzofuran ring) demand strict adherence to dust containment protocols. The primary physiological risks are respiratory mucosal irritation (inhalation of dust) and ocular damage (acidic functionality).
Treat this compound as a Potent Compound (Band 2/3) until specific toxicology data proves otherwise. Your primary defense is engineering controls (fume hood/enclosure), with PPE serving as the critical secondary barrier.
Hazard Identification & Risk Assessment
The following hazard statements are associated with this chemical class (Benzofuran carboxylic acids). This assessment drives the PPE selection logic.
Hazard Code
Description
Physiological Impact
H315
Causes skin irritation
Acidic nature can cause contact dermatitis and chemical burns upon prolonged exposure.
H319
Causes serious eye irritation
High risk of corneal damage due to acidity; dust particles can dissolve in tear film, creating localized low pH.
H335
May cause respiratory irritation
Inhalation of fine dust triggers inflammation of the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling acidic organic solids.
Protection Zone
Recommended Equipment
Technical Rationale (The "Why")
Respiratory
Engineering Control (Primary): Certified Chemical Fume Hood.PPE (Secondary): N95 (US) or P2 (EU) Respirator if working outside a hood (not recommended).
The solid state poses a dust inhalation risk. The carboxylic acid moiety is irritating to mucous membranes.
Ocular
Chemical Splash Goggles (Indirect Venting).Contraindication: Do not use standard safety glasses with side shields for powder handling.
Airborne dust can bypass side shields. Goggles provide a seal against fine particulates that may solubilize in eye moisture.
Benzofuran derivatives are lipophilic. Double gloving mitigates pinhole risks and allows stripping the outer glove if contaminated without exposing skin.
Body
Lab Coat (High-Neck, Tyvek or Poly-Cotton) + Chemical Apron
Standard cotton coats are porous. An apron prevents accumulation of static-charged dust on the lap during weighing.
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during mass measurement due to static generation.
Static Neutralization: Use an ionizing bar or anti-static gun inside the balance enclosure. Benzofuran derivatives are prone to static charge, causing "fly-away" powder.
Damping: Place a damp paper towel (solvent-wet) near the balance (not on it) to locally increase humidity if static is uncontrollable.
Transfer: Never pour from the stock bottle. Use a disposable spatula.
B. Solubilization
Solvent selection: DMSO, Methanol, or DMF.
Add Solvent to Solid: Always add the solvent to the powder, not vice versa, to prevent puffing/aerosolization.
Venting: The carboxylic acid group may release heat upon solvation in basic media. Ensure the vessel is vented.[1][2]
Visualizations: Safety Logic & Workflows
Figure 1: Hierarchy of Protection & PPE Logic
This diagram illustrates the decision-making process for selecting controls based on the physical state of the compound.
Caption: Logic flow for determining protection layers. Note that Engineering Controls (Green) precede PPE (White).
Figure 2: Spill Response Decision Tree
Immediate actions to take in the event of a powder spill.
Caption: Step-by-step response protocol distinguishing between minor containment breaches and major spills.
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination (acidification).
Waste Classification: Hazardous Chemical Waste (Organic Acid).
RCRA Code (USA): Likely D002 (Corrosivity) if in solution with pH < 2. If solid, classify as "Non-halogenated organic solid."
Disposal Protocol:
Collect all solid waste (gloves, weigh boats, paper towels) in a dedicated solid waste drum.
Liquid waste (mother liquors) should be segregated into "Organic Acid" streams. Do not mix with strong bases in the waste container to avoid exothermic reactions.